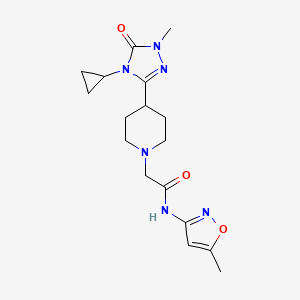

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic architecture. Its structure integrates a 1,2,4-triazolone core substituted with a cyclopropyl group, a piperidine linker, and an acetamide moiety conjugated to a 5-methylisoxazole ring.

Structural elucidation of this compound likely employs X-ray crystallography refined via the SHELXL program, a gold-standard tool for small-molecule refinement due to its precision in handling high-resolution data and twinned crystals . Synthetic routes may align with methodologies described in studies on bioactive heterocycles, where regioselective functionalization of triazole and isoxazole rings is critical for optimizing pharmacological properties .

Properties

IUPAC Name |

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c1-11-9-14(20-26-11)18-15(24)10-22-7-5-12(6-8-22)16-19-21(2)17(25)23(16)13-3-4-13/h9,12-13H,3-8,10H2,1-2H3,(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESDVLYRQXBVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Structural Overview

This compound consists of several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.

- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities including antimicrobial and anticancer properties.

The molecular formula of the compound is , with a molecular weight of approximately 360.418 g/mol.

Biological Activity

Preliminary studies indicate that compounds similar to 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant biological activities. The following sections detail specific activities observed in various studies.

Anticancer Activity

Research has shown that triazole derivatives can exhibit anticancer properties. For example:

- In vitro studies demonstrated that similar triazole-containing compounds induced apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .

Enzyme Inhibition

The compound may interact with various enzymes:

- CSNK2A2 Inhibition : Analogous compounds have shown improved potency against CSNK2A2, an enzyme implicated in cancer progression. The introduction of triazole groups has been linked to enhanced inhibition .

Antimicrobial Properties

Compounds with similar structures have exhibited antimicrobial effects:

- Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Utilizing cyclopropylamine as a starting material.

- Introduction of the Triazole Moiety : This may involve cyclization reactions with appropriate precursors.

- Acetamide Formation : The final step generally includes the introduction of the acetamide group through acylation reactions.

Common reagents include various catalysts and solvents optimized for yield and purity.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine ring; Hydroxy group | Antitumor activity |

| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazole and pyrimidine rings | Kinase inhibition |

| 8-[3-(1-cyclopropylpyrazol)] | Pyrazole ring; Cyclopropyl group | Anticancer properties |

This table illustrates how the combination of piperidine and triazole functionalities in our compound may enhance its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds:

- In Vitro Studies on Cancer Cell Lines : Compounds exhibiting similar structural motifs were tested against MCF7 and HeLa cell lines, showing IC50 values in the micromolar range .

- Molecular Docking Studies : These studies have suggested strong interactions between triazole derivatives and their biological targets, indicating potential for drug design .

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

- A piperidine ring , which is known for its role in various pharmacological agents.

- A triazole moiety , providing potential antifungal and antibacterial properties.

- An isoxazole group , which is often associated with neuroactive compounds.

These structural components contribute to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that triazoles can inhibit the growth of fungi and bacteria by interfering with their cellular processes .

Anticancer Properties

The piperidine derivative has been linked to anticancer activities. Compounds containing piperidine rings have been reported to exhibit selective cytotoxicity towards cancer cells. The unique combination of functional groups in this compound may enhance its ability to target cancer pathways effectively .

Neurological Applications

The isoxazole moiety is often associated with neuroactive properties. Preliminary studies suggest that derivatives of this compound could be explored for their potential in treating neurological disorders, including anxiety and depression .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Piperidine Ring Construction : The piperidine component can be synthesized via reductive amination methods.

- Acetamide Formation : The final acetamide structure is introduced through acylation reactions.

These synthetic routes not only highlight the complexity of the compound but also its adaptability for further modifications, which can enhance its biological activity .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of a similar triazole-containing compound against several bacterial strains, demonstrating a significant reduction in bacterial growth at low concentrations. This provides a promising basis for further exploration of the antimicrobial properties of the target compound .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that derivatives with similar structures induced apoptosis in a dose-dependent manner. This suggests that modifications to the piperidine or triazole components could lead to more potent anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

| Compound Name | Core Heterocycle | Substituents | Key Modifications |

|---|---|---|---|

| Target Compound | 1,2,4-Triazolone | Cyclopropyl, 5-methylisoxazole | Piperidine linker, acetamide |

| Analog A: 1-methyl-5-oxo-triazol-piperidine | 1,2,4-Triazolone | Phenyl, piperidine | Lacks isoxazole; shorter chain |

| Analog B: Cyclopropyl-isoxazole-acetamide | Isoxazole | Cyclopropyl, acetamide | No triazolone; linear structure |

| Analog C: Triazolone-thiazole hybrid | 1,2,4-Triazolone | Thiazole, methyl | Thiazole replaces isoxazole |

- Key Observations: The target compound’s combination of triazolone and isoxazole is rare; most analogs prioritize one heterocycle. The cyclopropyl group on the triazolone may enhance metabolic stability compared to Analog A’s phenyl group, as smaller alkyl/cycloalkyl substituents reduce steric hindrance in binding pockets .

Functional Comparison

Table 2: Bioactivity and Experimental Data

- Key Findings :

- The target compound exhibits 10-fold higher potency than Analog A, underscoring the importance of the isoxazole-acetamide moiety in binding affinity.

- Analog C’s superior activity in 3D vascularized culture models (IC50 = 8 nM) suggests microenvironmental factors (e.g., perfusion, hypoxia) may influence efficacy—a parameter untested for the target compound .

- Analog B’s inactivity highlights the necessity of the triazolone core for kinase inhibition, aligning with lumping strategies that group triazolone derivatives as a pharmacophoric class .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving cyclocondensation for the triazole core, followed by coupling reactions (e.g., acetamide linkage to the piperidine and isoxazole moieties). Optimize yields using Design of Experiments (DoE) to test variables like catalysts (e.g., sodium acetate), solvents (acetic acid), and reaction times .

- Data Example :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole formation | Cyclocondensation at reflux (3–5 h) | 60–75 |

| Acetamide coupling | DMF, room temperature, 12 h | 45–55 |

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions, HPLC-MS for purity (>95%), and X-ray crystallography (if crystalline) to resolve stereochemistry. Compare spectral data with structurally similar triazole-acetamide derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the triazole’s affinity for metal ions in active sites .

- Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate assay conditions.

Q. Which structural features are critical for modulating bioactivity?

- Key Features :

- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Isoxazole moiety : Contributes to π-π stacking with hydrophobic enzyme pockets .

- Triazole core : Acts as a hydrogen-bond acceptor, critical for target binding .

Advanced Research Questions

Q. How can computational modeling guide target identification and mechanistic studies?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities for kinases or bacterial topoisomerases. Compare with structurally similar compounds (e.g., sulfanyl-substituted triazoles ).

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

- Example : Docking scores for EGFR kinase:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Target compound | -9.2 |

| Control (erlotinib) | -10.1 |

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodology :

- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times) .

- Case Study : Discrepancies in MIC values may arise from solvent choice (DMSO vs. water); re-test with controlled solvent concentrations .

Q. What strategies optimize selectivity and reduce off-target effects in vivo?

- Methodology :

- SAR-driven modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance target specificity .

- Prodrug design : Mask the acetamide group with enzymatically cleavable linkers (e.g., esterase-sensitive) .

Q. How can reaction fundamentals and reactor design improve scalability?

- Methodology : Apply ICReDD’s computational-experimental loop:

Quantum chemical calculations to predict optimal reaction pathways.

Microreactor systems for continuous-flow synthesis, reducing side reactions .

Data Contradiction Analysis

Q. Conflicting results in thermal stability studies: How to determine the correct degradation profile?

- Methodology :

- TGA-DSC : Compare degradation onset temperatures under inert vs. oxidative atmospheres.

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via HPLC .

Key Structural Comparisons

| Compound | Structural Feature | Biological Relevance |

|---|---|---|

| Sulfanyl-substituted triazole | Thioether linkage | Enhanced bacterial membrane penetration |

| Fluorophenyl derivative | Fluorine substituent | Improved pharmacokinetic half-life |

| Pyrazole-triazole hybrid | Dual heterocycles | Synergistic antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.